![molecular formula C24H37NO2 B585868 Synaptamide-d4 CAS No. 946524-43-2](/img/structure/B585868.png)
Synaptamide-d4
Overview
Description
Synaptamide-d4, also known as N-Docosahexaenoyl ethanolamine-d4 (DHEA), is a deuterium-labeled variant of Synaptamide . It is an endogenous metabolite and a structural analogue of Anandamide . Synaptamide binds to both the cannabinoid-1 and 2 (CB1 and CB2) cannabinoid receptors and has anti-inflammatory properties . It is the first small-molecule endogenous ligand of an adhesion G protein-coupled receptor (aGPCR) .
Synthesis Analysis
The synthesis of deuterated synaptamide (d4-synaptamide) involves the dropwise addition of deuterated ethanolamine (d4-ethanolamine) into an ice-cold DCM solution containing docosahexaenoyl chloride .
Scientific Research Applications
Amelioration of Traumatic Brain Injury
Synaptamide has been found to ameliorate hippocampal neurodegeneration and glial activation in mice with traumatic brain injury . It can prevent TBI-associated working memory decline and neurodegenerative changes in the hippocampus, and it can alleviate decreased adult hippocampal neurogenesis . Furthermore, synaptamide regulated the production of astro- and microglial markers during TBI, promoting the anti-inflammatory transformation of the microglial phenotype .
Anti-Inflammatory Activity
Synaptamide has been shown to have anti-inflammatory properties. It significantly reduced LPS-induced production of TNF-α and NO in cultured microglia cells . It increased intracellular cAMP levels, phosphorylation of PKA, and phosphorylation of CREB but suppressed LPS-induced nuclear translocation .
Neuroinflammation Suppression
Synaptamide is a potent suppressor of neuroinflammation in an LPS-induced model, by enhancing cAMP/PKA signaling and inhibiting NF-κB activation . The anti-inflammatory capability of synaptamide may provide a new therapeutic avenue to ameliorate the inflammation-associated neurodegenerative conditions .
Treatment of Peripheral Nervous System Injuries
Synaptamide treatment (4 mg/kg/day) has been found to decrease the weight-bearing deficit after nerve trauma . It enhances the remyelination process in the sciatic nerve and shows anti-inflammatory properties in the peripheral nervous system .
Neuro-Glial Index Regulation
Synaptamide decreases the neuro-glial index and GFAP immunoreactivity in the DRG . This suggests that it can regulate neuro-glial interactions, which are crucial for maintaining the health and function of the nervous system .
Inhibition of Nitric Oxide Synthase
Synaptamide inhibits nNOS, which is involved in the production of nitric oxide, a molecule that plays a key role in neuronal communication . This suggests that synaptamide could be used to modulate neuronal signaling pathways .
properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i22D2,23D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEHOLRSGZPBSM-DXYZWJMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Synaptamide-d4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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